molecular formula C27H36O6 B15061848 (8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate

(8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate

Cat. No.: B15061848
M. Wt: 456.6 g/mol
InChI Key: YUUPGHUNUMFTNO-QFTDFRCPSA-N
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Description

The compound (8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate is a complex organic molecule. It belongs to the class of steroids and is characterized by its intricate structure, which includes multiple chiral centers and functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate involves multiple steps, starting from simpler steroid precursors. The key steps typically include:

    Functional Group Introduction: Introduction of the acetoxyacetyl and butyrate groups through esterification reactions.

    Oxidation and Reduction: Selective oxidation and reduction steps to achieve the desired oxidation state at specific positions.

    Chiral Center Formation: Use of chiral catalysts or starting materials to ensure the correct stereochemistry at the multiple chiral centers.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled reaction conditions and high yields.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound (8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Chiral catalysts for stereoselective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study complex organic reactions and stereochemistry. Its multiple chiral centers make it an excellent candidate for research in asymmetric synthesis.

Biology

In biology, the compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its structure is similar to certain hormones, making it a candidate for hormone replacement therapies or as a lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Receptors: Modulating receptor activity to produce a biological response.

    Inhibiting Enzymes: Blocking enzyme activity to alter metabolic pathways.

    Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • (8S,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate
  • (8S,10S,13S,14S,17R)-17-(2-methoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate

Uniqueness

The uniqueness of (8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate lies in its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H36O6

Molecular Weight

456.6 g/mol

IUPAC Name

[(8S,10S,13S,14S,17R)-17-(2-acetyloxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C27H36O6/c1-5-6-24(31)33-27(23(30)16-32-17(2)28)14-11-22-20-8-7-18-15-19(29)9-12-25(18,3)21(20)10-13-26(22,27)4/h10,15,20,22H,5-9,11-14,16H2,1-4H3/t20-,22+,25+,26+,27+/m1/s1

InChI Key

YUUPGHUNUMFTNO-QFTDFRCPSA-N

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)C(=O)COC(=O)C

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)C(=O)COC(=O)C

Origin of Product

United States

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